![molecular formula C10H14BrNO4 B2478326 2-Bromo-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid CAS No. 2551117-33-8](/img/structure/B2478326.png)
2-Bromo-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid
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Overview
Description
The compound is a derivative of 2-bromo-2-methylpropane . 2-bromo-2-methylpropane, also referred to as tert-butyl bromide, is an organic compound with the formula (CH3)3CBr . This organobromine compound is used as a standard reagent in synthetic organic chemistry .
Synthesis Analysis
2-Bromo-2-methylpropane can be synthesized through the hydrolysis process . The reaction follows an SN1 mechanism, which involves two steps: a slow, rate-determining step where the bromine atom is removed, and a fast step where a hydroxyl group is added .
Chemical Reactions Analysis
The hydrolysis of 2-bromo-2-methylpropane is a well-studied reaction . It follows an SN1 mechanism, which is unimolecular because only one species is involved in the rate-determining step .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For 2-bromo-2-methylpropane, it is a colorless liquid with a molecular weight of 137.020 g·mol −1 . It has a boiling point of 73.3 °C and a melting point of -16.20 °C .
Scientific Research Applications
Synthesis of Heterocyclic Amino Acid Derivatives
A study by Gudelis et al. (2023) describes the synthesis of heterocyclic amino acid derivatives containing azetidine and oxetane rings. The synthesis involves a DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield functionalised 3-substituted 3-(acetoxymethyl)azetidines. This process contributes to the diversification of novel heterocyclic amino acid derivatives (Gudelis et al., 2023).
Development of Beta-Lactam Antibiotics
Woulfe and Miller (1985) worked on synthesizing substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids. These compounds demonstrated significant activity predominantly against Gram-negative bacteria, indicating their potential as a new class of heteroatom-activated beta-lactam antibiotics (Woulfe & Miller, 1985).
Antimicrobial Activity of Thiazolidines and Azetidines
Desai et al. (2001) synthesized several compounds including methyl 2-{2-[3-chloro4-oxo-I-(arylcarbonylamino)azetidin-2-yl]phenoxy} acetates, demonstrating in vitro growth inhibitory activity against microbes like E.coli, S.aureus, and Salmonella typhi. These findings highlight the antimicrobial potential of such compounds (Desai et al., 2001).
Synthesis of Spirocycles Containing Oxetane/Azetidine
Jones et al. (2016) reported on silver-catalyzed 1,3-dipolar cycloaddition reactions involving methyl 2-(oxetane/azetidine-3 ylidene)acetate and imines, leading to the formation of oxetane/azetidine containing spirocycles. This synthesis method contributes to the development of complex molecular structures useful in various chemical research applications (Jones et al., 2016).
Synthesis of Bioactive Compounds
Ayyash and Habeeb (2019) synthesized novel 2-azetidinons with antimicrobial activity, demonstrating the compound's potential in developing new antibacterial and antifungal agents (Ayyash & Habeeb, 2019).
Mechanism of Action
Safety and Hazards
Safety and hazards associated with a compound also depend on its specific structure. For 2-bromo-2-methylpropane, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause skin corrosion/irritation and serious eye damage/eye irritation .
Future Directions
2-Bromo-2-methylpropionic acid, a compound similar to 2-bromo-2-methylpropane, has been used in the synthesis of dextran macroinitiator for atom transfer radical polymerization (ATRP) by partial esterification of the hydroxyl group of the polysaccharide . This suggests potential future directions in the field of polymer chemistry.
properties
IUPAC Name |
2-bromo-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO4/c1-10(2,3)16-9(15)12-4-6(5-12)7(11)8(13)14/h4-5H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMULKIMIUNNCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C(C(=O)O)Br)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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